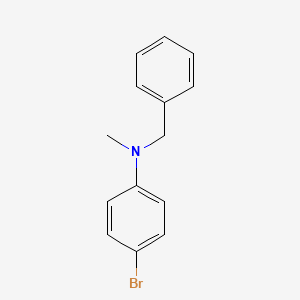
N-乙基-3-(1-吡咯烷基)-1-丙胺
描述
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to create the compound. This can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances .科学研究应用
Sigma 受体配体开发: de Costa 等人 (1992) 的一项研究发现了一类针对 sigma 受体的超强 sigma 配体。这些化合物,包括 N-[2-(3,4-二氯苯基)乙基]-N-甲基-2-(1-吡咯烷基)乙胺,对 sigma 受体表现出高功效和选择性,可能对治疗剂的开发有用 [de Costa 等人,1992].
超磁性材料开发: Chattopadhyay 等人 (2007) 使用与 N-乙基-3-(1-吡咯烷基)-1-丙胺相关的配体合成了新型单硫氰酸盐桥联一维聚合物。该化合物表现出超磁性,尼尔温度 (T(N)) 为 3.5 K,表明在材料科学中具有潜在应用 [Chattopadhyay 等人,2007].
放射性药物开发: Mukherjee 等人 (1995) 通过修饰 FPMB 中吡咯烷氮上的乙基,开发了多巴胺 D-2 受体拮抗剂 FPMB 的新类似物。其中一种类似物 (S)-N-[(1-烯丙基-2-吡咯烷基)甲基]-5-(3-[18F]氟丙基)-2, 3-二甲氧基苯甲酰胺,在大鼠纹状体和猴子中表现出高摄取,表明其在神经学研究中 PET 成像中的应用 [Mukherjee 等人,1995].
化学合成和催化: Kumar 等人 (2016) 研究了与 N-乙基-3-(1-吡咯烷基)-1-丙胺相关的席夫碱配体的钯(II) 和镍(II) 配合物在催化乙烯二聚和甲苯的 Friedel-Crafts 烷基化中的应用。发现这些化合物是生产单丁基甲苯、二丁基甲苯和三丁基甲苯的有效催化剂 [Kumar 等人,2016].
抗精神病药物的合成: De Paulis 等人 (1986) 合成了一系列具有 N-[(1-乙基-2-吡咯烷基)甲基]-6-甲氧基水杨酰胺结构的水杨酰胺衍生物,并测试了它们的抗多巴胺活性。这些化合物很有效且毒性低,表明它们有望作为抗精神病药物 [De Paulis 等人,1986].
热力学和热物理研究: Das 等人 (1993) 评估了包括吡咯烷和相关结构在内的各种有机氮化合物的热力学和热物理性质。这些研究为在各种化学应用中使用这些化合物提供了必要的数据 [Das 等人,1993].
抗抑郁研究: Bailey 等人 (1985) 描述了一系列化合物,包括 N,N-二甲基-3,4-二苯基-1H-吡唑-1-丙胺,这些化合物在动物模型中显示出作为抗抑郁剂的潜力,且副作用较少 [Bailey 等人,1985].
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-ethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-10-6-5-9-11-7-3-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXOEDRXHFFODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



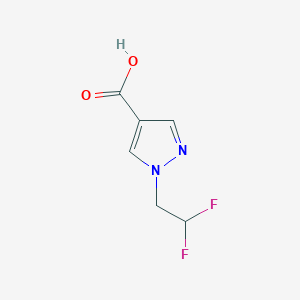
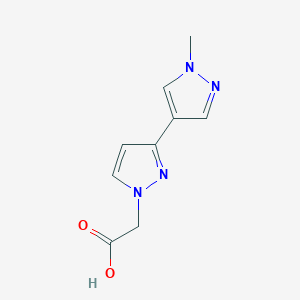
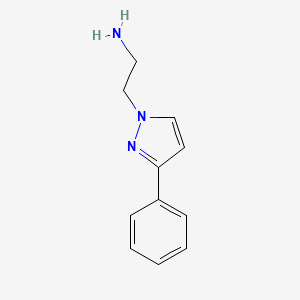
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
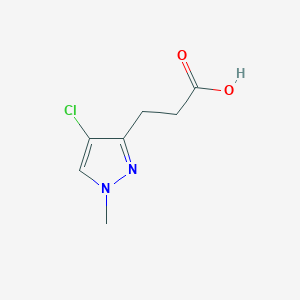
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)
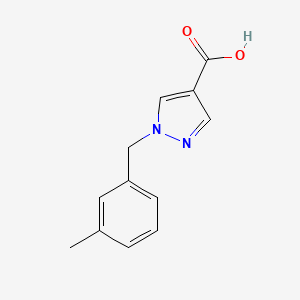
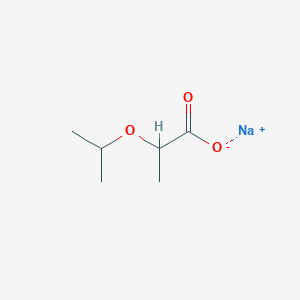
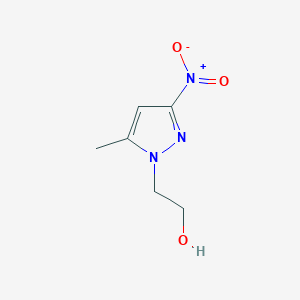
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

